2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique pyrano[3,2-c]pyridine core structure, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of various functional groups. Common reagents used in the synthesis include dimethylamine, fluorobenzene, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure and functional groups make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activity, are of significant interest for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-[2-(dimethylamino)ethyl]-4-phenyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Similar structure but lacks the fluorine atom, which may affect its biological activity.
2-amino-6-[2-(dimethylamino)ethyl]-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile distinguishes it from similar compounds. Fluorine can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound particularly valuable for specific applications where these properties are crucial.
Properties
Molecular Formula |
C20H21FN4O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H21FN4O2/c1-12-10-16-18(20(26)25(12)9-8-24(2)3)17(14(11-22)19(23)27-16)13-6-4-5-7-15(13)21/h4-7,10,17H,8-9,23H2,1-3H3 |
InChI Key |
VAGWSKFLSVQOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N1CCN(C)C |
Origin of Product |
United States |
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